![molecular formula C24H25F2N3O B132493 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine CAS No. 154558-38-0](/img/structure/B132493.png)
1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine is a chemical structure that has been investigated for its potential as a therapeutic agent in the treatment of cocaine abuse. This compound is related to a series of piperazine derivatives that have been synthesized and evaluated for their ability to bind to the dopamine transporter (DAT) and inhibit the uptake of dopamine, which is a key mechanism in the action of cocaine .
Synthesis Analysis
The synthesis of these piperazine derivatives involves the introduction of various substituents to the piperazine moiety, aiming to enhance the binding affinity to the DAT and selectivity over other transporters such as the serotonin transporter (SERT). For instance, the addition of hydroxy and methoxy groups to the benzene ring has resulted in potent and selective ligands for the DAT . The synthesis process also explores the role of the N-substituent on the affinity and selectivity for the DAT, with certain analogues demonstrating subnanomolar affinity .
Molecular Structure Analysis
The molecular structure of these compounds is critical for their biological activity. The presence of the bis(4-fluorophenyl)methoxy group is a common feature in these molecules, which is believed to contribute to their high affinity for the DAT. The introduction of oxygen-containing functionalities and the configuration of hydroxyl groups have been shown to significantly affect the potency and selectivity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these piperazine derivatives are designed to introduce specific functional groups that can enhance the interaction with the DAT. The reactions may include the formation of medium-chain carboxylic acid esters, which are intended to create oil-soluble prodrugs suitable for depot injection techniques . The stereochemistry of the compounds, particularly the configuration of hydroxyl groups, has been found to influence the selectivity for the DAT over the SERT .
Physical and Chemical Properties Analysis
The physical and chemical properties of these piperazine derivatives, such as solubility and stability, are tailored to optimize their therapeutic potential. The introduction of hydroxyl groups aims to create prodrugs that can be formulated for extended-release, which is advantageous for therapeutic applications requiring sustained drug levels . The binding affinity and selectivity for the DAT, as well as the in vitro and in vivo potency, are key chemical properties that determine the potential of these compounds as cocaine abuse therapeutic agents .
properties
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O/c25-21-8-4-19(5-9-21)24(20-6-10-22(26)11-7-20)30-18-17-28-13-15-29(16-14-28)23-3-1-2-12-27-23/h1-12,24H,13-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXPCMHCZYAHCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406744 |
Source
|
Record name | 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine | |
CAS RN |
154558-38-0 |
Source
|
Record name | 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.